molecular formula C19H32O2 B14542996 Methyl octadec-10-en-14-ynoate CAS No. 62204-03-9

Methyl octadec-10-en-14-ynoate

Cat. No.: B14542996
CAS No.: 62204-03-9
M. Wt: 292.5 g/mol
InChI Key: DNAFXIBIHRMFPH-UHFFFAOYSA-N
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Description

Methyl octadec-10-en-14-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-10-en-14-ynoate can be synthesized through several methods. One common approach involves the esterification of the corresponding fatty acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-10-en-14-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadec-10-en-14-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadec-10-en-14-ynoate involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the compound undergoes allylic oxidation to form hydroxy and keto derivatives . These reactions often involve the formation of intermediate species such as allylseleninic acid, which plays a crucial role in the overall reaction mechanism.

Comparison with Similar Compounds

Methyl octadec-10-en-14-ynoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to the specific positions of its double and triple bonds, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

62204-03-9

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-10-en-14-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-4,7-8,11-18H2,1-2H3

InChI Key

DNAFXIBIHRMFPH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

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